molecular formula C8H9NO3 B1628618 methyl 5-(hydroxymethyl)picolinate CAS No. 39977-42-9

methyl 5-(hydroxymethyl)picolinate

Cat. No.: B1628618
CAS No.: 39977-42-9
M. Wt: 167.16 g/mol
InChI Key: AXEJHIXDOVLEFC-UHFFFAOYSA-N
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Description

methyl 5-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 5-(hydroxymethyl)picolinate can be synthesized through several methods. One common method involves the esterification of 5-(hydroxymethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)pyridine-2-carboxylic acid.

    Reduction: 5-(Hydroxymethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

methyl 5-(hydroxymethyl)picolinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 5-hydroxypyridine-2-carboxylate

Uniqueness

methyl 5-(hydroxymethyl)picolinate is unique due to its specific structural features, such as the hydroxymethyl group attached to the pyridine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEJHIXDOVLEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597015
Record name Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39977-42-9
Record name Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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